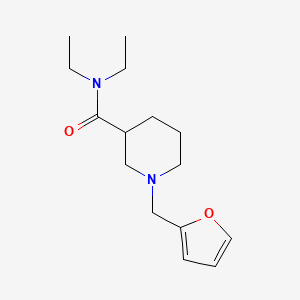
N,N-diethyl-1-(2-furylmethyl)-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethyl-1-(2-furylmethyl)-3-piperidinecarboxamide, also known as DFPM, is a chemical compound that has been widely studied for its potential therapeutic applications. DFPM belongs to the family of piperidinecarboxamide compounds and has been found to exhibit significant pharmacological activity in various scientific studies.
作用機序
N,N-diethyl-1-(2-furylmethyl)-3-piperidinecarboxamide exerts its pharmacological effects by inhibiting the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression and plays a role in the development of cancer and other diseases. Inhibition of HDAC by N,N-diethyl-1-(2-furylmethyl)-3-piperidinecarboxamide leads to the activation of tumor suppressor genes and the suppression of oncogenes, resulting in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N,N-diethyl-1-(2-furylmethyl)-3-piperidinecarboxamide has been shown to exhibit significant biochemical and physiological effects in various scientific studies. It has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. N,N-diethyl-1-(2-furylmethyl)-3-piperidinecarboxamide has also been shown to possess anti-inflammatory and analgesic properties, making it a potential treatment for chronic pain and inflammatory conditions.
実験室実験の利点と制限
N,N-diethyl-1-(2-furylmethyl)-3-piperidinecarboxamide has several advantages for lab experiments, including its ability to inhibit HDAC activity and its potential therapeutic applications in cancer and inflammatory conditions. However, N,N-diethyl-1-(2-furylmethyl)-3-piperidinecarboxamide also has several limitations, including its low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for the study of N,N-diethyl-1-(2-furylmethyl)-3-piperidinecarboxamide. One potential direction is the development of novel formulations and delivery methods to improve its solubility and bioavailability. Another direction is the investigation of its potential therapeutic applications in other diseases, such as neurodegenerative disorders and autoimmune conditions. Additionally, further studies are needed to better understand the mechanism of action of N,N-diethyl-1-(2-furylmethyl)-3-piperidinecarboxamide and its potential toxicity at high doses.
合成法
N,N-diethyl-1-(2-furylmethyl)-3-piperidinecarboxamide can be synthesized using a multi-step process that involves the reaction of 2-furylacetic acid with thionyl chloride to form 2-furylacetyl chloride. This intermediate compound is then reacted with diethylamine to form N,N-diethyl-2-furylacetylamine. The final step involves the reaction of N,N-diethyl-2-furylacetylamine with piperidinecarboxylic acid to form N,N-diethyl-1-(2-furylmethyl)-3-piperidinecarboxamide.
科学的研究の応用
N,N-diethyl-1-(2-furylmethyl)-3-piperidinecarboxamide has been extensively studied in scientific research for its potential therapeutic applications. It has been found to exhibit significant activity against various types of cancer, including breast, lung, and colon cancer. N,N-diethyl-1-(2-furylmethyl)-3-piperidinecarboxamide has also been shown to possess anti-inflammatory and analgesic properties, making it a potential treatment for chronic pain and inflammatory conditions.
特性
IUPAC Name |
N,N-diethyl-1-(furan-2-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-3-17(4-2)15(18)13-7-5-9-16(11-13)12-14-8-6-10-19-14/h6,8,10,13H,3-5,7,9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPDVPQHUCXTTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-1-phenylmethanesulfonamide](/img/structure/B5088969.png)
![3-{[(4-fluorobenzyl)amino]carbonyl}spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxylic acid](/img/structure/B5088973.png)

![N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}-3-(4-methyl-1-piperazinyl)propanamide](/img/structure/B5088993.png)

![N,N-diethyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5089007.png)
![3-[3-(3-cyclohexen-1-ylmethoxy)-2-hydroxypropyl]-1,2-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5089021.png)
![2-[1-(4-nitrobenzyl)-2-oxo-2-(1-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5089027.png)
![2-{[2-bromo-4-(2-cyano-2-phenylvinyl)phenoxy]methyl}benzonitrile](/img/structure/B5089036.png)
![4,5,6,7-tetrachloro-2-[(2,4-dinitrophenyl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B5089042.png)
![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one](/img/structure/B5089056.png)
![2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5089064.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B5089069.png)
![(3aS*,5S*,9aS*)-2-cyclopentyl-5-(1-phenyl-1H-pyrazol-4-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5089073.png)